molecular formula C10H10O2S B7871128 Furan-3-yl(5-methylthiophen-2-yl)methanol

Furan-3-yl(5-methylthiophen-2-yl)methanol

Cat. No.: B7871128
M. Wt: 194.25 g/mol
InChI Key: SKNYDVJXAKUWPD-UHFFFAOYSA-N
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Description

Furan-3-yl(5-methylthiophen-2-yl)methanol is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(5-methylthiophen-2-yl)methanol typically involves the reaction of furan and thiophene derivatives under specific conditions. One common method is the Van Leusen reaction, which involves the use of tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(5-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-3-carboxylic acid or thiophene-2-carboxylic acid derivatives, while reduction can produce furan-3-ylmethanol or 5-methylthiophen-2-ylmethanol.

Scientific Research Applications

Furan-3-yl(5-methylthiophen-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of Furan-3-yl(5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets. The compound’s furan and thiophene rings can engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their function. These interactions can modulate enzymatic activities and cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanol: A simpler analog with only a furan ring.

    Thiophen-2-ylmethanol: Contains only a thiophene ring.

    Furan-3-yl(5-methylfuran-2-yl)methanol: Similar structure but with two furan rings.

Uniqueness

Furan-3-yl(5-methylthiophen-2-yl)methanol is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

furan-3-yl-(5-methylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-7-2-3-9(13-7)10(11)8-4-5-12-6-8/h2-6,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNYDVJXAKUWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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